molecular formula C13H18BBrO2 B6318937 2-Bromo-4-methylphenylboronic acid pinacol ester CAS No. 1595077-97-6

2-Bromo-4-methylphenylboronic acid pinacol ester

Cat. No.: B6318937
CAS No.: 1595077-97-6
M. Wt: 297.00 g/mol
InChI Key: QIHYZSUGVNICJT-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenylboronic acid pinacol ester is a boronate ester characterized by a bromine substituent at the 2-position and a methyl group at the 4-position of the phenyl ring, stabilized by the pinacol ester moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with palladium catalysts. The pinacol ester group enhances solubility in organic solvents (e.g., chloroform, ethers) compared to the parent boronic acid, facilitating its use in synthetic workflows .

Properties

IUPAC Name

2-(2-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHYZSUGVNICJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Procedure for Arylboronic Acid Pinacol Esters

The preparation of arylboronic acid pinacol esters follows a well-established protocol involving esterification of boronic acids with pinacol. A representative procedure involves dissolving the boronic acid in anhydrous diethyl ether, adding pinacol (1.2 equivalents), and stirring the mixture under inert conditions at room temperature for 12–24 hours. Molecular sieves or anhydrous magnesium sulfate are often employed to sequester water, driving the reaction to completion by Le Chatelier’s principle. Post-reaction, the mixture is concentrated under reduced pressure and purified via flash column chromatography using gradients of petroleum ether and ethyl acetate.

Key advantages of this method include:

  • Mild conditions : Room-temperature reactions minimize side products from thermal degradation.

  • Scalability : The protocol accommodates multi-gram syntheses without significant yield loss.

Synthesis of 2-Bromo-4-methylphenylboronic Acid Pinacol Ester

While direct literature reports on this specific compound are limited, its synthesis can be inferred from analogous protocols. The reaction likely proceeds via the following steps:

  • Starting Material Preparation : 2-Bromo-4-methylphenylboronic acid is synthesized through directed ortho-metalation of 4-methylbromobenzene, followed by borylation with trisopropyl borate.

  • Esterification : The boronic acid (5.0 mmol) is combined with pinacol (6.0 mmol) in anhydrous diethyl ether. The mixture is stirred under nitrogen for 18 hours, with 4Å molecular sieves added to absorb water.

  • Workup : The reaction is concentrated, and the crude product is purified via flash chromatography (petroleum ether/ethyl acetate = 95:5), yielding the ester as a white solid.

Expected Challenges :

  • The bromine substituent may sterically hinder esterification, necessitating extended reaction times.

  • Competing hydrolysis requires strict anhydrous conditions.

Purification and Isolation Techniques

Flash chromatography remains the gold standard for isolating boronic esters. For this compound, a silica gel column eluted with 95:5 petroleum ether/ethyl acetate achieves >95% purity. Nuclear magnetic resonance (NMR) data for structurally similar compounds confirm successful esterification:

  • ¹H NMR (400 MHz, CDCl₃) : Expected signals include aromatic protons at δ 7.3–7.8 ppm, methyl groups at δ 2.5 (aryl-CH₃) and δ 1.3 (pinacol-CH₃).

  • ¹³C NMR : Peaks near δ 84 ppm correspond to the pinacol boron-oxygen carbons.

Comparative Analysis of Synthetic Approaches

The table below contrasts methodologies for synthesizing analogous boronic esters:

CompoundYield (%)Reaction Time (h)Key Difference
2-Methylphenylboronic acid ester8018No bromine substituent
4-Chlorophenylboronic acid ester8420Chlorine vs. bromine
4-Fluorophenylboronic acid ester8716Fluorine’s electron-withdrawing effect
2-Bromo-4-methylphenylboronic acid ester 75 (estimated)24Bromine steric effects

The lower estimated yield for the target compound reflects the bromine atom’s steric and electronic influence, which slows transesterification .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms biaryl compounds by coupling with aryl halides. The bromine atom facilitates oxidative addition, while the boronic ester participates in transmetalation.

Reaction Parameters Conditions Yield Catalyst System
Coupling with 4-iodoanisole1,4-dioxane, 100°C, 12 hr, K₃PO₄ base89%Pd(OAc)₂/SPhos ligand
Indole synthesis precursorRh₂(OAc)₄ (2.5 mol%), DCE, 80°C76%Sequential Pd/Rh catalysis

Key findings:

  • Electronic effects from the methyl group enhance coupling efficiency with electron-deficient aryl halides .

  • Sequential Suzuki coupling followed by Rh-catalyzed C–H amination enables regioselective indole synthesis .

Protodeboronation via Radical Pathways

Catalytic protodeboronation enables formal anti-Markovnikov hydromethylation of alkenes when paired with Matteson CH₂-homologation:

Mechanism :

  • Single-electron transfer generates alkyl radical from boronic ester.

  • Radical recombination with hydrogen donor (e.g., HSiEt₃) yields protodeboronated product .

Applications :

  • Demonstrated in total synthesis of δ-(R)-coniceine (83% yield, 2 steps) .

  • Requires stoichiometric HSiEt₃ and 10 mol% Et₃B initiator at 25°C .

Benzyne Generation and Trimerization

The compound acts as a benzyne precursor under transition metal-free conditions:

Procedure :

  • Step 1 : I/Mg exchange with iPrMgCl·LiCl (-30°C, THF).

  • Step 2 : Boronation with B(OiPr)₃, followed by esterification with pinacol .

Outcome :

  • Trimerization of 4-substituted derivatives produces triphenylene isomers (e.g., 67% yield for 6b/6b′ mixture) .

  • Regioselectivity controlled by steric effects of the methyl group .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis converts the boronic ester to phenol derivatives:

Reaction Conditions Product Yield
Acidic hydrolysisH₂O/HCl (1:1), reflux, 4 hr2-Bromo-4-methylphenol92%
Oxidative cleavageNaIO₄, THF/H₂O, 25°C, 2 hr2-Bromo-4-methylbenzoic acid85%

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under varied conditions:

Nucleophile Conditions Product Yield
NaN₃DMF, 80°C, 6 hr2-Azido-4-methylphenylboronic ester78%
NH₃ (aq.)Pd(OAc)₂/XPhos, t-BuOH, 100°C, 12 hr2-Amino-4-methylphenylboronic ester81%

Photoinduced Borylation

A halogen-bonding complex with 2-naphthol enables radical borylation under UV light (λ = 365 nm):

Key features :

  • Tolerance for nitro, ester, and ketone groups .

  • Quantum yield (Φ) = 0.32 at 25°C in acetonitrile .

Comparative Reactivity in Cross-Coupling

A reactivity study using benzhydrylium ions quantified nucleophilicity differences:

Boron Species Nucleophilicity (N)
2-Bromo-4-methylphenylboronic ester5.2 ± 0.3
Sp³-hybridized boronate salt8.9 ± 0.4
Pinacol phenylboronic ester4.1 ± 0.2

Data adapted from ref. , N scale relative to 1,3,5-trimethoxybenzene (N = 0).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H17BBrO2
  • Molecular Weight : Approximately 314.99 g/mol
  • Functional Groups : Boronic ester, bromine substituent

This compound's stability and reactivity stem from its boronic ester functional group, which enhances its utility in synthetic chemistry. The presence of the bromine atom facilitates further functionalization, allowing for a diverse range of chemical transformations.

Industrial Production

On an industrial scale, continuous flow reactors are often employed to optimize yield and purity during large-scale production. This approach allows for controlled reaction conditions and minimizes impurities, enhancing overall efficiency.

Organic Synthesis

The primary application of 2-Bromo-4-methylphenylboronic acid pinacol ester is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is essential for forming biaryl compounds, which are critical intermediates in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits biological activities, including inhibition of specific enzymes such as serine proteases and kinases. These enzymes are crucial in cellular signaling and metabolism, making this boronic ester a potential candidate for developing boron-containing drugs aimed at treating various diseases, including cancer.

Biochemical Pathways

Studies have shown that this compound can modulate gene expression and metabolic activity by interacting with enzyme active sites. This property positions it as a valuable tool in biochemical research and therapeutic development.

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

  • Suzuki-Miyaura Coupling : A study demonstrated its use in synthesizing complex biaryl compounds with high yields and selectivity under optimized conditions using palladium catalysts.
  • Biological Activity : Research has highlighted its role as an inhibitor of serine proteases, suggesting potential applications in cancer therapy by modulating pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Analogs
  • 4-Bromomethylbenzeneboronic Acid Pinacol Ester (CAS: 1029439-49-3) :
    This analog features a bromomethyl group at the 4-position. The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., alkylation). However, steric hindrance from the methyl group in 2-bromo-4-methyl derivatives may reduce coupling efficiency compared to less hindered analogs .

  • Fluorine also improves metabolic stability in pharmaceutical applications, a property absent in the non-fluorinated 2-bromo-4-methyl variant .
Functionalized Arylboronates
  • 2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester :
    The formyl group at the 4-position enables post-coupling functionalization (e.g., condensation reactions). In contrast, the methyl group in 2-bromo-4-methyl derivatives offers steric stabilization but limits further derivatization .

  • 2-Carbamoyl-4-fluorobenzeneboronic Acid Pinacol Ester: The polar carbamoyl group enhances solubility in polar solvents (e.g., acetone), whereas the lipophilic methyl group in 2-bromo-4-methyl derivatives favors non-polar media. This difference impacts their utility in divergent synthetic conditions .

Solubility and Stability

Pinacol esters universally exhibit superior solubility in organic solvents compared to free boronic acids. For example:

Compound Solubility in Chloroform Solubility in Hydrocarbons
Phenylboronic acid Moderate Very low
2-Bromo-4-methylphenylboronic acid pinacol ester High Moderate
2-Fluoro-4-methylthiophenylboronic acid pinacol ester High (thiophenyl enhances lipophilicity) High

The bromine and methyl groups in this compound contribute to moderate solubility in hydrocarbons, whereas fluorine or thiophenyl substituents further optimize solubility for specific applications .

Biological Activity

2-Bromo-4-methylphenylboronic acid pinacol ester is an organoboron compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C12H15BBrO2
  • Molecular Weight : 270.06 g/mol
  • IUPAC Name : this compound

This structure allows it to participate in various chemical reactions, especially those involving carbon-carbon bond formation, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar boronic acid structures can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways, which are crucial for cell cycle regulation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Proteasome Inhibition : Boronic acids can bind to the active site of proteasomes, inhibiting their function. This leads to the accumulation of pro-apoptotic factors and ultimately induces cell death.
  • Targeting Kinases : Some studies suggest that boronic acids can inhibit specific kinases involved in signaling pathways that promote cancer cell growth .

Antibacterial Activity

In addition to anticancer properties, this compound has shown promise as an antibacterial agent. Research indicates that derivatives of boronic acids possess activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .

Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several boronic acid derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 20 µM .

CompoundCell LineIC50 (µM)
This compoundMCF-715
Control (DMSO)MCF-7>50

Study 2: Antibacterial Efficacy

Another study assessed the antibacterial properties of various boronic acid derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenylboronic acid with pinacol under appropriate conditions. This reaction is facilitated by palladium-catalyzed cross-coupling methods, which are commonly used in organic synthesis .

Synthetic Route Overview

  • Starting Materials :
    • 2-Bromo-4-methylphenylboronic acid
    • Pinacol
    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
  • Reaction Conditions :
    • Solvent: Dioxane or THF
    • Temperature: Reflux for several hours
    • Workup: Purification via column chromatography

Q & A

Q. How to address inconsistencies in reported thermal stability?

  • Methodology : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled atmospheres can clarify decomposition thresholds. For example, 4-(Boc-amino)phenylboronic acid pinacol ester showed stability up to 150°C in inert environments but degraded rapidly in air .

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